molecular formula C26H46N4O12 B12107273 N-[2-[8-[3-[[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]diazirin-3-yl]octoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

N-[2-[8-[3-[[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]diazirin-3-yl]octoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

Cat. No.: B12107273
M. Wt: 606.7 g/mol
InChI Key: OCYKVCXQMCPXTQ-UHFFFAOYSA-N
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Description

N-[2-[8-[3-[[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]diazirin-3-yl]octoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide is a complex organic compound characterized by multiple hydroxyl groups, an acetamido group, and a diazirinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[8-[3-[[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]diazirin-3-yl]octoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide typically involves multiple steps:

    Formation of the Oxan Ring: The initial step involves the formation of the oxan ring structure through a glycosylation reaction. This is achieved by reacting a suitable sugar derivative with an alcohol under acidic conditions.

    Introduction of the Diazirinyl Group: The diazirinyl group is introduced via a diazirine precursor, which is typically synthesized through the reaction of a diazo compound with an alkene.

    Acetamido Group Addition: The acetamido group is added through an acylation reaction, where an amine group on the sugar derivative reacts with acetic anhydride or acetyl chloride.

    Final Coupling: The final step involves coupling the diazirinyl sugar derivative with the octoxy group, often using a coupling reagent such as DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The use of protective groups and purification steps such as chromatography would be essential to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups in the compound can undergo oxidation reactions, forming carbonyl compounds such as aldehydes or ketones.

    Reduction: The compound can be reduced to form alcohols or amines, depending on the specific functional groups targeted.

    Substitution: The diazirinyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the diazirinyl moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include PCC (pyridinium chlorochromate) and KMnO₄ (potassium permanganate).

    Reduction: Reducing agents such as NaBH₄ (sodium borohydride) and LiAlH₄ (lithium aluminum hydride) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Aldehydes, ketones, and carboxylic acids.

    Reduction: Primary and secondary alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-[8-[3-[[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]diazirin-3-yl]octoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide has several applications in scientific research:

    Chemistry: Used in the study of reaction mechanisms and the synthesis of complex molecules.

    Biology: Employed in photoaffinity labeling to study protein-ligand interactions and identify binding sites.

    Medicine: Potential use in drug development for targeting specific proteins or pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects primarily through its diazirinyl group, which can form covalent bonds with nearby molecules upon exposure to UV light. This photoactivation allows the compound to label and identify molecular targets, providing insights into their structure and function. The acetamido and hydroxyl groups enhance its solubility and reactivity, facilitating interactions with various biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • **N-[2-[8-[3-[[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]diazirin-3-yl]octoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
  • **this compound

Uniqueness

The unique combination of the diazirinyl group with the sugar moiety and acetamido group distinguishes this compound from others. Its ability to undergo photoactivation and form covalent bonds with molecular targets makes it particularly valuable in biochemical research. Similar compounds may lack the specific functional groups or the structural complexity that confer these unique properties.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[2-[8-[3-[[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]diazirin-3-yl]octoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H46N4O12/c1-14(33)27-18-22(37)20(35)16(11-31)41-24(18)39-10-8-6-4-3-5-7-9-26(29-30-26)13-40-25-19(28-15(2)34)23(38)21(36)17(12-32)42-25/h16-25,31-32,35-38H,3-13H2,1-2H3,(H,27,33)(H,28,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCYKVCXQMCPXTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OCCCCCCCCC2(N=N2)COC3C(C(C(C(O3)CO)O)O)NC(=O)C)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H46N4O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

606.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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